molecular formula C20H38O4Zr B12658171 Zirconium(2+) isodecanoate CAS No. 93965-25-4

Zirconium(2+) isodecanoate

Cat. No.: B12658171
CAS No.: 93965-25-4
M. Wt: 433.7 g/mol
InChI Key: PJAGZMWOINVNEA-UHFFFAOYSA-L
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Description

Zirconium(2+) isodecanoate is a coordination compound comprising zirconium in the +2 oxidation state complexed with isodecanoate anions. Isodecanoate, a branched-chain carboxylate derivative, imparts distinct physicochemical properties compared to linear-chain analogs. Branched structures typically enhance solubility in organic solvents and reduce crystallinity, making such compounds suitable for applications in hydrophobic coatings, polymer stabilizers, or catalytic systems .

Properties

CAS No.

93965-25-4

Molecular Formula

C20H38O4Zr

Molecular Weight

433.7 g/mol

IUPAC Name

8-methylnonanoate;zirconium(2+)

InChI

InChI=1S/2C10H20O2.Zr/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2

InChI Key

PJAGZMWOINVNEA-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zr+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of zirconium(2+) isodecanoate typically involves the reaction of zirconium salts, such as zirconium chloride or zirconium oxychloride, with isodecanoic acid. The reaction is carried out in an organic solvent, such as toluene or xylene, under reflux conditions. The mixture is heated to facilitate the reaction, and the resulting this compound is isolated by filtration and purification processes.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to purification steps, such as distillation or crystallization, to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Thermal Decomposition

Zirconium(2+) isodecanoate undergoes thermal decomposition at elevated temperatures, forming zirconium oxides and volatile organic byproducts. For zirconium carboxylates, decomposition typically follows:

Zr(C9H19COO)2ΔZrO+2C9H19CO2+CO2\text{Zr(C}_9\text{H}_{19}\text{COO)}_2 \xrightarrow{\Delta} \text{ZrO} + 2\text{C}_9\text{H}_{19}\text{CO}_2\text{↑} + \text{CO}_2\text{↑}

Decomposition Data

PropertyObservationSource
Decomposition Onset~150°C
Primary ByproductsZrO, CO2_2, HCs
Residual Ash18–20% Zr

Acids

In acidic conditions (e.g., HCl, H2_2SO4_4), protonation of the carboxylate ligand occurs, releasing isodecanoic acid and forming zirconium salts:

Zr(C9H19COO)2+2H+Zr2++2C9H19COOH\text{Zr(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{H}^+ \rightarrow \text{Zr}^{2+} + 2\text{C}_9\text{H}_{19}\text{COOH}

Hydrofluoric acid (HF) dissolves zirconium complexes via fluoro-complex formation .

Bases

In alkaline solutions (pH > 12), this compound reacts with hydroxides to form zirconium hydroxides or zirconates:

Zr(C9H19COO)2+2OHZr(OH)2+2C9H19COO\text{Zr(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{OH}^- \rightarrow \text{Zr(OH)}_2 + 2\text{C}_9\text{H}_{19}\text{COO}^-

Excess base may precipitate insoluble zirconium hydroxides .

Ligand Substitution Reactions

This compound participates in ligand exchange reactions with stronger coordinating agents (e.g., β-diketonates, phenols):

  • With β-Diketonates :

    Zr(C9H19COO)2+2acacHZr(acac)2+2C9H19COOH\text{Zr(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{acacH} \rightarrow \text{Zr(acac)}_2 + 2\text{C}_9\text{H}_{19}\text{COOH}

    (acacH = acetylacetone)

  • With Phenols :

    Zr(C9H19COO)2+2PhOHZr(OPh)2+2C9H19COOH\text{Zr(C}_9\text{H}_{19}\text{COO)}_2 + 2\text{PhOH} \rightarrow \text{Zr(OPh)}_2 + 2\text{C}_9\text{H}_{19}\text{COOH}

These reactions highlight its utility in synthesizing zirconium coordination complexes .

Comparative Analysis with Zirconium(IV) Carboxylates

PropertyZr(II) IsodecanoateZr(IV) Carboxylates
Oxidation State+2+4
StabilityAir-sensitiveMore stable
Decomposition ProductZrOZrO2_2
Ligand Coordination2 carboxylates4 carboxylates
ReactivityHigher redox activityLower redox activity

Scientific Research Applications

Zirconium(2+) isodecanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for use in drug delivery systems and biomedical implants due to its biocompatibility.

    Industry: Utilized in coatings, adhesives, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of zirconium(2+) isodecanoate involves its interaction with molecular targets through coordination chemistry. The zirconium center can form coordination complexes with various substrates, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium Octanoate (Zr⁴⁺ Tetraoctanoate)

Molecular Formula : C₃₂H₆₀O₈Zr
Molecular Weight : 664.048 g/mol
CAS Number : 5206-47-3
Oxidation State : Zr⁴⁺
Applications : Hydrophobic coatings, polymer stabilization, and catalysis.
Key Properties :

  • High molecular weight and branched structure enhance thermal stability and organic solubility.
  • Functions as a crosslinking agent in silicone rubbers and polyurethane foams.
  • Contrasts with zirconium(2+) isodecanoate in oxidation state (+4 vs. +2), likely leading to higher coordination complexity and stability .

Zirconium Acetate (Zr²⁺ Diacetate)

Molecular Formula : C₂H₄O₂Zr
Molecular Weight : 151.276 g/mol
CAS Number : 7585-20-8
Oxidation State : Zr²⁺ (reported; standard Zr⁴⁺ compounds are more common)
Applications : Textile mordants, catalysts, and precursors for zirconium oxides.
Key Properties :

  • Lower molecular weight improves water solubility.
  • Labeled as an irritant (Xi), limiting handling in aqueous systems.
  • Compared to isodecanoate, acetate’s shorter chain reduces hydrophobicity but enhances ionic character .

Zirconyl Nitrate (ZrO(NO₃)₂·H₂O)

Molecular Formula : H₂N₂O₇Zr
Molecular Weight : 233.247 g/mol
CAS Number : 13746-89-9
Oxidation State : Zr⁴⁺ (as zirconyl, ZrO²⁺)
Applications : Ceramic precursors, nuclear industry materials.
Key Properties :

  • Water-soluble, facilitating use in aqueous deposition processes.
  • Nitrate ligands offer oxidative reactivity, unlike carboxylates.
  • Structural differences (inorganic vs. organic ligands) limit direct comparison with isodecanoate .

Zinc Isodecanoate Neodecanoate Complexes

CAS Number : 84418-76-8
Oxidation State : Zn²⁺
Applications : Corrosion inhibition, lubricant additives, and coatings.
Key Properties :

  • Market data highlights industrial demand in anticorrosion formulations.
  • Zinc’s lower electronegativity vs. zirconium may reduce oxidative stability but improve compatibility with organic matrices.
  • Demonstrates the versatility of isodecanoate ligands across metal centers .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Oxidation State CAS Number Key Applications
This compound Not provided - +2 (inferred) - Coatings, catalysis
Zirconium Octanoate C₃₂H₆₀O₈Zr 664.048 +4 5206-47-3 Polymer stabilization
Zirconium Acetate C₂H₄O₂Zr 151.276 +2 (reported) 7585-20-8 Textile mordants
Zirconyl Nitrate H₂N₂O₇Zr 233.247 +4 13746-89-9 Ceramic precursors
Zinc Isodecanoate Complexes Not provided - +2 84418-76-8 Corrosion inhibition

Research Findings and Discussion

  • However, nomenclature discrepancies in sources necessitate caution .
  • Ligand Structure: Branched isodecanoate ligands improve solubility in nonpolar media compared to linear octanoate, favoring use in coatings and lubricants .
  • Market Trends: Zinc-isodecanoate complexes dominate industrial markets, while zirconium analogs may occupy niche roles in high-temperature or specialized catalytic applications .

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